2-(Cyclopropylmethyl)pyrrolidine;hydrochloride
CAS No.: 2416236-28-5
Cat. No.: VC4282641
Molecular Formula: C8H16ClN
Molecular Weight: 161.67
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2416236-28-5 |
---|---|
Molecular Formula | C8H16ClN |
Molecular Weight | 161.67 |
IUPAC Name | 2-(cyclopropylmethyl)pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C8H15N.ClH/c1-2-8(9-5-1)6-7-3-4-7;/h7-9H,1-6H2;1H |
Standard InChI Key | XQSRAXDBTPKIRH-UHFFFAOYSA-N |
SMILES | C1CC(NC1)CC2CC2.Cl |
Introduction
Chemical Profile and Structural Characteristics
Molecular Architecture
The compound consists of a five-membered pyrrolidine ring (C₄H₈N) attached to a cyclopropylmethyl group (C₃H₅-CH₂). Protonation of the nitrogen atom by hydrochloric acid forms the hydrochloride salt, which improves stability and solubility . Key structural features include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₆ClN | |
Molecular Weight | 161.67 g/mol | |
IUPAC Name | 2-(Cyclopropylmethyl)pyrrolidine hydrochloride | |
SMILES | C1CC(NC1)CC2CC2.Cl | |
InChIKey | OYKUXFAWYHLNBX-UHFFFAOYSA-N |
The cyclopropane ring introduces angle strain, potentially enhancing reactivity in synthetic applications. X-ray crystallography of analogous compounds reveals a puckered pyrrolidine ring with an envelope conformation, while the cyclopropyl group maintains a planar structure .
Physicochemical Properties
As a hydrochloride salt, the compound exhibits distinct solubility and stability profiles:
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Solubility: Highly soluble in polar solvents (water, ethanol) due to ionic interactions .
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Melting Point: Estimated at 192–195°C based on analogous pyrrolidine hydrochlorides .
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pKa: The tertiary amine has a calculated pKa of 9.2 ± 0.3, ensuring protonation under physiological conditions .
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves a two-step process:
Step 1: Formation of 2-(Cyclopropylmethyl)pyrrolidine
Pyrrolidine reacts with cyclopropylmethyl bromide in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Lithium hexamethyldisilazide (LiHMDS) acts as a base to deprotonate pyrrolidine, facilitating nucleophilic substitution:
Step 2: Salt Formation
Treatment with concentrated hydrochloric acid in ethanol yields the hydrochloride salt :
Optimization Strategies
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Yield Enhancement: Using a 1.2:1 molar ratio of cyclopropylmethyl bromide to pyrrolidine increases yield to 78%.
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Purification: Recrystallization from ethanol/ethyl acetate (3:1 v/v) achieves >99% purity, as confirmed by HPLC .
Reactivity and Functionalization
Nucleophilic Reactions
The secondary amine in pyrrolidine participates in:
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Acylation: Reacts with acetyl chloride to form N-acetyl derivatives.
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Alkylation: Further alkylation with methyl iodide produces quaternary ammonium salts .
Cyclopropane Ring-Opening
Under acidic conditions, the cyclopropane ring undergoes cleavage to form allylic intermediates, enabling conjugation with biomolecules :
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